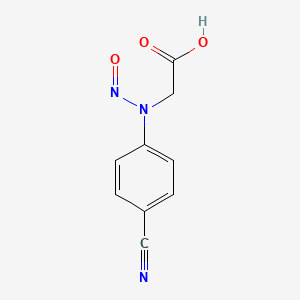

N-(4-Cyanophenyl)-N-nitrosoglycine

Description

Contextual Significance within Nitrosamine (B1359907) Chemistry Studies

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine (R₂N-N=O). nih.gov This functional group is central to their chemical behavior. The study of N-nitrosamines is significant due to their formation from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed in acidic conditions from nitrites. nih.gov

The chemical and physical properties of N-nitrosamines can be significantly influenced by the nature of the substituents attached to the nitrogen atom. In the case of N-(4-Cyanophenyl)-N-nitrosoglycine, the presence of an electron-withdrawing cyano (-CN) group on the aromatic ring is of particular interest. Electron-withdrawing groups can alter the electron density distribution within the molecule, thereby affecting the stability and reactivity of the N-nitroso group. Research into compounds like this compound helps to elucidate structure-activity relationships within the broader class of N-nitrosamines.

Overview of Research Motivations for this compound Investigation

The primary motivation for investigating this compound stems from the desire to understand how electronic modifications to the N-nitrosamine scaffold impact its chemical behavior. The potent electron-withdrawing nature of the cyano group provides a valuable tool for probing these effects.

A key area of research interest is the potential for N-nitrosamines to act as precursors to diazonium ions. The decomposition of N-nitrosamines can lead to the formation of these highly reactive intermediates. By studying compounds like this compound, researchers can gain insights into the factors that govern the rate and efficiency of diazonium ion formation. This has implications for understanding the subsequent reactions these intermediates can undergo.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₃ | anaxlab.com |

| Molecular Weight | 205.17 g/mol | anaxlab.com |

| Appearance | Not specified in available results | |

| Solubility | Soluble in DMSO and Methanol (B129727) | synchemia.com |

| Purity | >95% (by HPLC) | synchemia.com |

This table presents the fundamental chemical properties of this compound.

Synthesis and Decomposition of this compound

Synthesis of the Precursor: N-(4-Cyanophenyl)glycine

The direct precursor to this compound is N-(4-Cyanophenyl)glycine. A general method for the synthesis of N-substituted phenyl glycines has been reported. One such method involves the reaction of 4-cyanoaniline with glyoxylic acid. For example, a patented process describes the synthesis of N-cyano phenyl glycine (B1666218) by reacting 4-cyanoaniline with a 50% glyoxylic acid water solution in the presence of a palladium-carbon catalyst and sodium carbonate in methanol. The reaction is carried out under hydrogen pressure and elevated temperature. google.com Another method involves the reaction of 4-aminobenzonitrile (B131773) with bromoacetic acid in water at elevated temperatures. chemicalbook.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Purity | Source |

| 4-Cyanoaniline, Glyoxylic acid | Palladium-carbon, Sodium carbonate | Methanol | Hydrogen atmosphere, 50°C, 12h | N-(4-Cyanophenyl)glycine | 95.2% | 99.4% | google.com |

| 4-Aminobenzonitrile, Bromoacetic acid | - | Water | 100-110°C, 3h | N-(4-Cyanophenyl)glycine | 88% | 99.1% | chemicalbook.com |

This interactive table outlines documented methods for the synthesis of the precursor, N-(4-Cyanophenyl)glycine.

Nitrosation to Form this compound

The conversion of the secondary amine precursor, N-(4-Cyanophenyl)glycine, to the corresponding N-nitrosamine is typically achieved through nitrosation. This reaction generally involves treating the secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. While a specific experimental protocol for the synthesis of this compound was not found in the search results, this general principle of nitrosation of secondary amines is a well-established synthetic route. nih.gov

Decomposition Pathways

The decomposition of N-nitrosamines can be influenced by several factors, including pH, temperature, and the presence of other chemical species. A critical decomposition pathway for many N-nitrosamines is their conversion to diazonium ions, which are highly reactive intermediates. simsonpharma.com The presence of the electron-withdrawing cyano group in this compound is expected to influence the stability of the molecule and the propensity for diazonium ion formation. The rate of decomposition and the specific products formed would likely be dependent on the reaction conditions.

Analytical Characterization

The characterization of this compound relies on a suite of modern analytical techniques to confirm its identity and purity.

Chromatographic and Spectroscopic Methods

A certificate of analysis for a commercial sample of this compound indicates that its identity was confirmed using mass spectrometry, ¹H NMR, and infrared (IR) spectroscopy. synchemia.com The purity of the compound was determined to be above 95% by High-Performance Liquid Chromatography (HPLC). synchemia.com

While the specific spectral data was not provided in the search results, a general overview of the expected analytical signatures can be inferred:

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ). Fragmentation patterns of N-nitrosamines often involve the loss of the NO group (a loss of 30 Da). osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information on the number and environment of the protons in the molecule, including signals for the aromatic protons and the methylene (B1212753) protons of the glycine moiety. ¹³C NMR would similarly identify the different carbon environments.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present, such as the C≡N stretch of the cyano group, the N=O stretch of the nitroso group, and the C=O and O-H stretches of the carboxylic acid.

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-(4-cyano-N-nitrosoanilino)acetic acid |

InChI |

InChI=1S/C9H7N3O3/c10-5-7-1-3-8(4-2-7)12(11-15)6-9(13)14/h1-4H,6H2,(H,13,14) |

InChI Key |

QQDHCBMIGHDSRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N(CC(=O)O)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N 4 Cyanophenyl N Nitrosoglycine

Synthesis of N-(4-Cyanophenyl)glycine: Precursor to N-(4-Cyanophenyl)-N-nitrosoglycine

N-(4-Cyanophenyl)glycine is a key intermediate in the synthesis of this compound. Its synthesis can be achieved through several routes, which are broadly categorized into transition metal-catalyzed coupling reactions and classical amino acid synthesis methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become powerful tools for the formation of carbon-nitrogen bonds, offering a versatile approach to N-arylglycine derivatives.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. nrochemistry.comwikipedia.org This methodology can be adapted for the synthesis of N-(4-Cyanophenyl)glycine by coupling an aryl halide, such as 4-bromobenzonitrile, with a glycine (B1666218) ester, followed by hydrolysis of the ester. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. youtube.comorganic-chemistry.org

A representative reaction would involve the coupling of ethyl glycinate with 4-bromobenzonitrile. The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Table 1: Representative Conditions for Palladium-Mediated Synthesis of an N-(4-Cyanophenyl)glycine Ester

| Parameter | Condition |

| Aryl Halide | 4-Bromobenzonitrile |

| Amine | Glycine ethyl ester |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Base | NaOt-Bu (Sodium tert-butoxide) |

| Solvent | Toluene |

| Temperature | 80-110 °C |

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: nrochemistry.comwikipedia.orgmasterorganicchemistry.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a Pd(II) intermediate. youtube.com

Amine Coordination and Deprotonation: The glycine ester coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination of the N-arylglycine ester from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. masterorganicchemistry.com

An unproductive side reaction that can occur is beta-hydride elimination from the palladium-amido intermediate, which can be minimized by the appropriate choice of ligand and reaction conditions. wikipedia.org

Classical Amino Acid Synthesis Routes Adapted for N-(4-Cyanophenyl)glycine

Classical methods for amino acid synthesis can be effectively adapted to produce N-(4-Cyanophenyl)glycine. These methods often involve the formation of the amino acid backbone through condensation or multi-component reactions.

A direct and efficient method for the synthesis of N-(4-Cyanophenyl)glycine involves the reductive amination of glyoxylic acid with 4-cyanoaniline. prepchem.comwikipedia.org This one-pot reaction proceeds by first forming an imine intermediate between the 4-cyanoaniline and glyoxylic acid. Subsequent reduction of this imine, typically via catalytic hydrogenation, yields the desired N-(4-Cyanophenyl)glycine. prepchem.comwikipedia.org

A specific example of this synthesis is detailed in a patent, where 4-cyanoaniline is reacted with a 50% aqueous solution of glyoxylic acid in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.comwikipedia.org

Table 2: Synthesis of N-(4-Cyanophenyl)glycine via Reductive Amination

| Parameter | Condition |

| Amine | 4-Cyanoaniline |

| Carbonyl Compound | Glyoxylic acid (50% aq. solution) |

| Catalyst | 5% Palladium on Carbon |

| Solvent | Methanol (B129727) or THF |

| Reaction Temperature | 50 °C |

| Pressure | 10 atm (Hydrogen) |

| Reaction Time | 12 hours |

| Yield | ~95% |

| Purity (by HPLC) | >99% |

The work-up procedure involves filtering the catalyst, concentrating the solution, and adjusting the pH to precipitate the product. prepchem.comwikipedia.org

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, an amine, and a cyanide source. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This three-component reaction can be adapted to synthesize N-(4-Cyanophenyl)glycine. In this adaptation, 4-cyanobenzaldehyde (B52832) would serve as the aldehyde component, ammonia as the amine source, and a cyanide salt (e.g., potassium cyanide) as the cyanide source.

The reaction proceeds in two main stages: masterorganicchemistry.comorganic-chemistry.org

Formation of α-aminonitrile: 4-Cyanobenzaldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to produce 2-amino-2-(4-cyanophenyl)acetonitrile.

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield N-(4-Cyanophenyl)glycine.

Table 3: Plausible Reactants for Strecker Synthesis of N-(4-Cyanophenyl)glycine

| Component | Reactant |

| Aldehyde | 4-Cyanobenzaldehyde |

| Amine Source | Ammonia (or Ammonium (B1175870) Chloride) |

| Cyanide Source | Potassium Cyanide |

| Hydrolysis | Aqueous Acid (e.g., HCl) |

The initial step involves the formation of an iminium ion from the aldehyde and ammonia, which then undergoes nucleophilic attack by the cyanide ion. masterorganicchemistry.com The subsequent hydrolysis of the nitrile functional group to a carboxylic acid completes the synthesis. organic-chemistry.org

Nitrosation of N-(4-Cyanophenyl)glycine

The final step in the formation of the target compound is the N-nitrosation of the secondary amine in N-(4-Cyanophenyl)glycine. This reaction is typically carried out by treating the precursor with a nitrosating agent.

Commonly, this is achieved by using sodium nitrite (B80452) in an acidic aqueous solution. libretexts.org The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is in equilibrium with the active nitrosating species, the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen of the secondary amine in N-(4-Cyanophenyl)glycine then attacks the nitrosonium ion, and after deprotonation, the N-nitroso product is formed.

Alternative, milder methods for N-nitrosation have also been developed, such as the use of tert-butyl nitrite (TBN) under neutral conditions, which can be beneficial if acid-sensitive functional groups are present. rsc.org

Table 4: General Conditions for N-Nitrosation

| Parameter | Condition |

| Substrate | N-(4-Cyanophenyl)glycine |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) and Acid (e.g., HCl) |

| Solvent | Water / Dichloromethane |

| Temperature | 0-5 °C |

The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid.

Optimization of Reaction Conditions and Yield for N-(4-Cyanophenyl)glycine Production

The choice of solvent and the reaction temperature are pivotal in the synthesis of N-(4-Cyanophenyl)glycine. One well-documented method involves the reaction of 4-aminobenzonitrile (B131773) with bromoacetic acid in an aqueous medium. This reaction is typically conducted at an elevated temperature of 100-110°C for approximately 3 hours. ucalgary.cagoogleapis.com Water acts as a suitable solvent for the reactants and facilitates the nucleophilic substitution reaction.

An alternative approach utilizes a reductive amination pathway, reacting 4-cyanoaniline with glyoxylic acid in the presence of a palladium-carbon (Pd/C) catalyst. googleapis.comgoogle.com This method offers more versatility in solvent selection, with alcohols such as methanol or polar aprotic solvents like tetrahydrofuran (B95107) (THF) being effective. googleapis.com The temperature for this catalytic hydrogenation is significantly lower, generally maintained around 50°C (in a range of 45-55°C) for 10 to 14 hours under a hydrogen pressure of approximately 10 atm. googleapis.comgoogle.com The lower temperature is advantageous for preventing potential side reactions and degradation of the product.

Table 1: Comparison of Solvent and Temperature Conditions for N-(4-Cyanophenyl)glycine Synthesis

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Reductive Amination |

| Reactants | 4-Aminobenzonitrile, Bromoacetic Acid | 4-Cyanoaniline, Glyoxylic Acid |

| Solvent | Water | Methanol or Tetrahydrofuran (THF) |

| Temperature | 100 - 110°C | 45 - 55°C |

| Catalyst | None | Palladium-on-carbon (Pd/C) |

| Reaction Time | 3 hours | 10 - 14 hours |

| Yield | ~88% (purified) chemicalbook.com | ~93 - 95% google.com |

The stoichiometry of the reactants is crucial for maximizing the yield and minimizing unreacted starting materials. In the aqueous synthesis with bromoacetic acid, a molar ratio of 2:1 of 4-aminobenzonitrile to bromoacetic acid is employed. chemicalbook.com The excess of the amine helps to drive the reaction to completion and also acts as a base to neutralize the hydrobromic acid byproduct.

For the reductive amination method, the molar ratio of glyoxylic acid to 4-cyanoaniline is typically in the range of (1-2):1. googleapis.com The purity of the starting materials is paramount for achieving a high-purity final product. The synthesis involving bromoacetic acid yields a crude product with approximately 97% purity as measured by HPLC, which can be enhanced to over 99% after purification steps. chemicalbook.com These purification steps often involve converting the product to its sodium salt and then re-acidifying to precipitate the purified N-(4-Cyanophenyl)glycine. chemicalbook.com The high purity achieved demonstrates the effectiveness of the chosen stoichiometry and subsequent purification protocols.

Nitrosation of N-(4-Cyanophenyl)glycine to Form this compound

The conversion of the secondary amine in N-(4-Cyanophenyl)glycine to an N-nitrosamine is accomplished through nitrosation. This reaction involves an electrophilic attack on the nitrogen atom of the amine by a nitrosating agent.

The choice of nitrosating agent and the reaction conditions are critical for an efficient transformation. The two primary classes of reagents used for this purpose are nitrite salts in an acidic medium and organic nitrosyl donors.

The most common and traditional method for N-nitrosation involves the use of a nitrite salt, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). ucalgary.ca The reaction mechanism begins with the protonation of the nitrite ion by the acid to form nitrous acid (HNO₂). study.com Further protonation of nitrous acid leads to the formation of water and the highly electrophilic nitrosonium ion (NO⁺). study.comlibretexts.org

The nitrosonium ion is the active nitrosating species that is then attacked by the nucleophilic nitrogen of the secondary amine in N-(4-Cyanophenyl)glycine. libretexts.orgwikipedia.org A subsequent deprotonation step yields the final this compound product. libretexts.org The reaction rate and the concentration of the active nitrosating agent are highly dependent on the pH of the solution. nih.gov

Table 2: Characteristics of Nitrosation using Nitrite Salts in Acidic Media

| Feature | Description |

| Reagents | Sodium Nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) |

| Active Species | Nitrosonium ion (NO⁺), Dinitrogen trioxide (N₂O₃) nih.govnih.gov |

| Medium | Typically aqueous |

| Conditions | Strongly acidic (low pH) |

| Advantages | Reagents are inexpensive and widely available |

| Considerations | The strongly acidic conditions may not be suitable for acid-sensitive substrates |

An alternative to acidic nitrite solutions is the use of organic compounds that can act as nitrosyl group donors. Alkyl nitrites, such as tert-butyl nitrite (TBN), are versatile and efficient reagents for the N-nitrosation of secondary amines under mild, often acid-free and solvent-free conditions. rsc.orgrsc.org This method is particularly advantageous for substrates that may be sensitive to strong acids. rsc.org

The reaction with TBN can be performed at room temperature or with gentle heating, and it exhibits broad substrate scope and functional group tolerance. rsc.orgsemanticscholar.org Other organic nitrosating agents include N-nitrososulfonamides, which can also transfer a nitrosonium ion under mild conditions. chemrxiv.org These reagents offer a high degree of chemoselectivity, typically reacting with the more nucleophilic amine nitrogen. researchgate.net

Table 3: Characteristics of Nitrosation using Organic Nitrosyl Donors

| Feature | Description |

| Reagents | tert-Butyl Nitrite (TBN), other alkyl nitrites, N-nitrososulfonamides |

| Active Species | Direct transfer of the NO group |

| Medium | Organic solvents or solvent-free |

| Conditions | Mild, neutral, or non-acidic |

| Advantages | High functional group tolerance (e.g., for acid-labile groups), mild reaction conditions, often simpler workup rsc.orgsemanticscholar.org |

| Considerations | Reagents may be more expensive than inorganic nitrites |

Reaction Kinetics and Mechanistic Pathways of Nitrosation

The precursor, N-(4-cyanophenyl)glycine, contains a secondary amine nitrogen atom that is directly attached to both a phenyl ring and a glycine moiety. The phenyl ring is substituted with a cyano group in the para position, which is a strong electron-withdrawing group. This substituent significantly reduces the electron density on the phenyl ring and, through resonance and inductive effects, decreases the nucleophilicity of the nitrogen atom. This reduction in nucleophilicity is expected to decrease the rate of nitrosation compared to N-phenylglycine or N-phenylglycine derivatives with electron-donating substituents.

Computational studies on a range of secondary amines have shown that both electronic and steric effects influence the activation energy of the N-nitrosation reaction. For amines with electron-withdrawing groups, the reaction is still likely to occur, but the rate may be slower researchgate.net.

It is important to clarify that the term "electrophilic aromatic substitution" in the context of N-nitrosation of N-(4-cyanophenyl)glycine refers to the electrophilic attack of a nitrosating agent on the nitrogen atom of the secondary amine, and not on the aromatic ring itself. While the aromatic ring is part of the molecule, the reaction of interest for the formation of the N-nitroso compound is the N-nitrosation.

The generally accepted mechanism for the N-nitrosation of secondary amines under acidic conditions involves the electrophilic attack of a nitrosonium ion (NO⁺) or a carrier of it, on the lone pair of electrons of the nitrogen atom nih.gov. The reaction is typically initiated by the formation of a nitrosating agent from a precursor, most commonly sodium nitrite (NaNO₂) in an acidic medium.

The key steps in the electrophilic N-nitrosation mechanism are:

Formation of the Nitrosating Agent: In an acidic solution, nitrous acid (HNO₂) is formed from sodium nitrite. The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). Other nitrosating species such as dinitrogen trioxide (N₂O₃) can also be formed, particularly at higher nitrite concentrations nih.gov.

Nucleophilic Attack: The secondary amine nitrogen of N-(4-cyanophenyl)glycine, acting as a nucleophile, attacks the electrophilic nitrosonium ion. The electron-withdrawing cyano group on the phenyl ring decreases the nucleophilicity of the nitrogen, which would likely result in a slower reaction rate compared to unsubstituted N-phenylglycine.

Deprotonation: The resulting intermediate is then deprotonated, typically by a solvent molecule or a weak base, to yield the stable N-nitrosamine, this compound.

While the ionic electrophilic pathway is predominant in acidic solutions, N-nitrosation can also proceed through radical mechanisms, particularly in the gas phase or under specific photochemical or redox conditions. Theoretical studies suggest a free radical mechanism for gas-phase nitrosation where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine to form an aminyl radical and nitrous acid. The aminyl radical is then quenched by nitric oxide (NO) to form the nitrosamine (B1359907) nist.govnih.gov.

The proposed steps for a radical-mediated N-nitrosation are:

Hydrogen Abstraction: A radical species, such as the nitrogen dioxide radical (•NO₂), can abstract the hydrogen atom from the nitrogen of N-(4-cyanophenyl)glycine to form an N-centered radical. R₂NH + •NO₂ → R₂N• + HNO₂

Radical Combination: The resulting aminyl radical (R₂N•) then combines with a nitric oxide radical (•NO) to form the N-nitroso product. R₂N• + •NO → R₂N-NO

Another proposed radical mechanism involves the one-electron oxidation of the secondary amine by a species like peroxynitrite (ONOO⁻) to form an amino radical (R₂N•), which then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO₂) nih.gov. The presence of the N-aryl glycine moiety might also allow for radical generation through photoredox catalysis under visible light, where key intermediates can be α-aminoalkyl radicals, imines, or iminium ions nih.govsemanticscholar.org.

Influence of pH and Reaction Environment on Nitrosation Efficiency

The pH of the reaction medium has a profound effect on the rate of N-nitrosation of secondary amines. The reaction rate is typically optimal in weakly acidic conditions, generally in the pH range of 2.5 to 3.5 freethinktech.com. This pH dependence is a result of a balance between two opposing factors:

Formation of the Nitrosating Agent: The concentration of the active nitrosating species, such as N₂O₃ and the nitrosonium ion (NO⁺), increases with increasing acidity (lower pH).

Availability of the Free Amine: The secondary amine is a base and will be protonated in acidic solution to form an unreactive ammonium salt. The concentration of the unprotonated, nucleophilic form of the amine decreases as the pH decreases.

Therefore, at very low pH, most of the amine is protonated and unavailable for reaction, leading to a slow rate. At higher pH (above 5), the concentration of the active nitrosating agent becomes very low, also resulting in a slow reaction rate nih.gov. The optimal pH for nitrosation is a compromise where there are sufficient concentrations of both the active nitrosating agent and the unprotonated amine. For N-(4-cyanophenyl)glycine, the basicity of the nitrogen atom is reduced by the electron-withdrawing cyano group, which would shift its pKa to a lower value compared to N-phenylglycine. This could potentially shift the optimal pH for its nitrosation.

The reaction environment, including the solvent and the presence of catalysts or inhibitors, also plays a crucial role. Nitrosation can be carried out in various organic solvents, and the reaction can be catalyzed by certain species nih.gov. For instance, acetic acid/acetate ion buffer can act catalytically under certain conditions semanticscholar.org.

| pH Range | Concentration of Nitrosating Agent (e.g., NO⁺) | Concentration of Unprotonated Amine (R₂NH) | Overall Reaction Rate |

|---|---|---|---|

| Strongly Acidic (<2) | High | Low (mostly R₂NH₂⁺) | Low |

| Weakly Acidic (2.5 - 3.5) | Moderate | Moderate | Optimal |

| Neutral to Weakly Basic (>5) | Low | High | Low |

Alternative or Direct Synthetic Routes to this compound

While the classical method for the synthesis of this compound involves the reaction of the precursor N-(4-cyanophenyl)glycine with a nitrosating agent like sodium nitrite in an acidic medium, several alternative methods for N-nitrosation of secondary amines have been developed. These methods often offer milder reaction conditions, better yields, and improved functional group tolerance.

Some alternative approaches that could potentially be applied to the synthesis of this compound include:

Using Alternative Nitrosating Agents: A variety of other nitrosating agents can be used, such as tert-butyl nitrite (TBN), which allows for the synthesis of N-nitroso compounds under solvent-free, metal-free, and acid-free conditions rsc.org. This would be particularly advantageous if the substrate is sensitive to acidic conditions. Other reagents include N-nitrososulfonamides, which can act as transnitrosating agents under mild conditions organic-chemistry.org. An electrochemical approach using sodium or potassium nitrite as the nitrosating agent in an undivided cell has also been reported, avoiding the need for strong acids researchgate.net.

Dealkylative N-Nitrosation: It may be possible to synthesize N-nitroso aryl amines through a dealkylative N-nitrosation of the corresponding tertiary amines rsc.org. This would involve starting with a tertiary amine precursor to N-(4-cyanophenyl)glycine.

Direct C-H Nitrosation: Direct nitrosation of an aromatic C-H bond is generally limited to highly activated aromatic systems, such as phenols and anilines, and typically occurs at the para position researchgate.netnih.gov. This is not a direct route to this compound, as the nitroso group needs to be on the nitrogen atom.

| Nitrosating Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | Mild conditions, good for acid-sensitive substrates rsc.org |

| N-Nitrososulfonamide | Mild, transnitrosation | High functional group tolerance organic-chemistry.org |

| Sodium/Potassium Nitrite (Electrochemical) | Undivided cell, no strong acid | Avoids harsh acidic reagents researchgate.net |

Advanced Spectroscopic and Structural Characterization of N 4 Cyanophenyl N Nitrosoglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For N-(4-Cyanophenyl)-N-nitrosoglycine, NMR studies are crucial for confirming the structural integrity and for understanding the dynamic processes associated with the N-nitrosyl group. Due to the restricted rotation around the N-N bond, a common feature in N-nitrosamines, the compound is expected to exist as a mixture of syn and anti conformers, which can often be observed and characterized by NMR. researchgate.netnih.gov

The ¹H NMR spectrum of this compound would provide characteristic signals for the protons of the cyanophenyl ring and the glycine (B1666218) methylene (B1212753) group. The aromatic region would typically display a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the cyano and the N-nitrosoamino groups. The methylene protons of the glycine moiety would appear as a singlet. The presence of syn and anti isomers due to the rotational barrier of the N-nitrosyl group could lead to the appearance of two distinct sets of signals for the methylene protons and, potentially, for the aromatic protons as well, with their integration ratio reflecting the relative population of the two conformers at a given temperature. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ha) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic (Hb) | 7.6 - 7.8 | Doublet | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would feature signals for the quaternary carbon of the cyano group, the aromatic carbons, the methylene carbon of the glycine unit, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon. Similar to the ¹H NMR, the presence of syn and anti conformers could result in a doubling of the signals for the carbons near the N-nitroso group, particularly the methylene carbon and the ipso-carbon of the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic (C-CN) | 140 - 145 |

| Aromatic (CH) | 125 - 135 |

| Aromatic (C-N) | 115 - 120 |

| Cyano (-CN) | 110 - 115 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. In this case, it would show a correlation between the two sets of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene protons to the methylene carbon.

A significant feature of N-nitrosamines is the substantial energy barrier to rotation around the N-N bond, which arises from the partial double bond character due to resonance between the nitrogen lone pair and the π-system of the nitroso group. doi.orgrsc.org This restricted rotation leads to the existence of planar E (anti) and Z (syn) isomers. nih.gov

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study this phenomenon. By acquiring ¹H NMR spectra at various temperatures, the kinetics of the interconversion between the syn and anti conformers can be investigated. At low temperatures, the exchange between the two isomers is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. By analyzing the line shapes of the temperature-dependent spectra, the free energy of activation (ΔG‡) for the rotational barrier can be determined. researchgate.netdoi.org This provides valuable insight into the electronic and steric factors influencing the N-N bond rotation.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact mass, which can be used to deduce the elemental formula of this compound with high confidence. The calculated exact mass for the molecular formula C₉H₇N₃O₃ is 205.0487. The experimental HRMS data would be expected to match this value very closely, confirming the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides crucial information for confirming its molecular structure and understanding its gas-phase ion chemistry.

Upon ionization, the protonated molecule [M+H]⁺ of this compound undergoes collision-induced dissociation (CID). The fragmentation patterns observed are characteristic of the N-nitroso group and the cyanophenyl moiety. A primary and highly diagnostic fragmentation pathway for N-nitrosamine compounds involves the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da. nih.gov This initial fragmentation is a key indicator of the presence of the N-nitroso functionality.

Further fragmentation can occur, leading to the cleavage of other bonds within the molecule. For instance, the loss of the entire glycine side chain or cleavage at the bond between the nitrogen and the phenyl ring can provide additional structural confirmation. The fragmentation of the cyanophenyl portion of the molecule can also be observed. The study of these fragmentation pathways allows for a detailed reconstruction of the molecule's connectivity.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss (Da) |

| 206.05 | [M+H]⁺ - •NO | 176.06 | 30 |

| 206.05 | [M+H]⁺ - H₂O | 188.04 | 18 |

| 206.05 | [M+H]⁺ - COOH | 161.06 | 45 |

| 176.06 | [C₉H₈N₂O]⁺ - CO | 148.07 | 28 |

Note: The fragmentation data presented is based on established fragmentation patterns for similar compounds and requires experimental verification for this compound.

Ionization Techniques (e.g., ESI, APCI) Optimization

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common techniques employed for the analysis of polar and semi-polar organic molecules.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like this compound, which contains a carboxylic acid group. nih.gov In positive ion mode ESI-MS, the molecule readily forms a protonated species [M+H]⁺. Optimization of ESI parameters such as spray voltage, capillary temperature, and solvent flow rate is essential to maximize the signal intensity and stability.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable ionization method, particularly for less polar compounds, and can be used as a complementary technique to ESI. nih.gov In APCI, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. For nitrosamines, APCI has been shown to be an effective ionization method. nih.gov Optimization of the vaporizer temperature and corona discharge current is crucial for efficient ionization. Comparing the results from both ESI and APCI can provide a more comprehensive understanding of the analyte's ionization behavior.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments for Key Functional Groups (N=O, C≡N, C=O)

The IR and Raman spectra of this compound are characterized by the distinct vibrational modes of its key functional groups.

N=O Stretching: The N-nitroso group exhibits a characteristic stretching vibration (νN=O) in the infrared spectrum. The position of this band can provide information about the electronic environment of the nitroso group.

C≡N Stretching: The nitrile or cyano group (C≡N) has a strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. researchgate.net In Raman spectroscopy, the C≡N stretch is also a prominent feature. researchgate.net The exact frequency can be sensitive to the electronic effects of the rest of the molecule.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid will show a strong absorption band in the IR spectrum, typically in the region of 1700-1760 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state can lead to a broadening and shifting of this peak to a lower frequency.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N=O | Stretching | 1450 - 1500 |

| C≡N | Stretching | 2200 - 2260 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C-N | Stretching | 1250 - 1350 |

| Aromatic C-H | Bending (out-of-plane) | 800 - 900 |

Note: These are typical ranges and the exact peak positions require experimental measurement.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational isomers of this compound. Different spatial arrangements of the molecule can lead to subtle shifts in the vibrational frequencies of certain bonds. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given state (e.g., solid, solution). For example, rotation around the N-N and N-C bonds can lead to different conformers with distinct spectroscopic signatures.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the crystalline form.

Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules are arranged in the unit cell. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules), π-π stacking interactions between the phenyl rings, and other van der Waals forces. Understanding the crystal packing is crucial for comprehending the solid-state properties of the material. While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, demonstrates the level of detail that can be obtained. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the cyanophenyl group and the N-nitroso group, are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The phenyl ring conjugated with the cyano group will exhibit π → π* transitions, typically at shorter wavelengths. The N-nitroso group has a weaker n → π* transition at a longer wavelength, often in the near-UV or visible region, which is responsible for the characteristic pale yellow color of many nitrosamines. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity. Studying the solvatochromic shifts can provide insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. For instance, time-resolved infrared absorption spectroscopy on related molecules like N-(4-cyanophenyl)carbazole has been used to characterize the electronic excited states. researchgate.net

Chemical Reactivity, Stability, and Degradation Pathways of N 4 Cyanophenyl N Nitrosoglycine

Denitrosation Reactions

Denitrosation, the removal of the nitroso group from the nitrogen atom, is a characteristic reaction of N-nitroso compounds. This process can proceed through several distinct mechanisms, each influenced by the chemical environment and the molecular structure of the substrate.

Reductive denitrosation involves the reduction of the nitroso group, leading to the cleavage of the N-N bond. In chemical systems, this can be achieved using various reducing agents. For instance, reagents like Raney nickel are known to catalyze the hydrogenolysis of the N-NO bond, resulting in the formation of the corresponding secondary amine, N-(4-cyanophenyl)glycine. rsc.org Another effective method for the reductive cleavage of the N-NO bond is the use of sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous basic solution, which has been shown to be highly effective in destroying N-nitrosamines without affecting other functional groups in the molecule. doi.org

The mechanism of reductive denitrosation can involve a one-electron reduction of the nitrosamine (B1359907) molecule, which results in the formation of nitric oxide (NO) and the corresponding secondary amine. rsc.org The presence of an electron-withdrawing group, such as the 4-cyano group on the phenyl ring of N-(4-Cyanophenyl)-N-nitrosoglycine, is expected to facilitate this reduction by lowering the electron density at the nitrogen atom, making it more susceptible to electron addition.

Oxidative denitrosation represents another pathway for the degradation of N-nitroso compounds. This process can be initiated by strong oxidizing agents. For example, treatment of N-nitrosamines with peroxytrifluoroacetic acid can lead to the oxidation of the nitroso moiety. rsc.org In some cases, oxidative conditions can lead to the formation of a nitramine intermediate.

In biological systems, cytochrome P450 enzymes can mediate oxidative denitrosation through a one-electron abstraction mechanism, which also results in the liberation of nitric oxide. rsc.org While specific studies on the oxidative denitrosation of this compound are limited, the general principles suggest that strong oxidants can cleave the N-NO bond, leading to the formation of N-(4-cyanophenyl)glycine and oxidized nitrogen species. The reaction's feasibility would depend on the specific oxidant used and the reaction conditions.

The denitrosation of N-nitroso compounds is often accelerated in acidic conditions. The general mechanism involves the protonation of the nitrosamine, which makes the N-N bond more susceptible to cleavage. rsc.org For N-nitrosamides, the rate-determining step in acid-catalyzed denitrosation is often the protonation of the substrate. psu.edu The protonated intermediate can then be attacked by a nucleophile, leading to the formation of the corresponding secondary amine and a nitrosating species.

The reactivity of N-nitrosamines in acid is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as a 3-nitro group on N-methyl-N-nitrosoaniline, have been shown to significantly reduce the rate of rearrangement reactions that can compete with denitrosation. sci-hub.se Conversely, electron-donating groups tend to increase the rate of such reactions. sci-hub.se For this compound, the strong electron-withdrawing effect of the 4-cyano group is expected to decrease the basicity of the amine nitrogen, thereby affecting the initial protonation step.

The rate of acid-catalyzed denitrosation is also highly dependent on the solvent system and the presence of nucleophilic catalysts. rsc.org For instance, the denitrosation of N-methyl-N-nitrosoaniline is significantly faster in 80% acetic acid-water with bromide ion as a catalyst compared to in water alone. rsc.org

The products of acid-catalyzed denitrosation are the parent secondary amine, N-(4-cyanophenyl)glycine, and a nitrosating agent, such as nitrosyl chloride if hydrochloric acid is used. rsc.org

Table 1: Relative Reactivity of N-Nitroso Compounds in Acid-Catalyzed Denitrosation

| Compound | General Reactivity Sequence | Reference |

| N-methyl-N-nitrosoaniline (NMNA) | NMNA > N-nitrosoproline ≈ N-nitrososarcosine >> Dimethylnitrosamine ≈ N-nitrosopyrrolidine | rsc.org |

| N-nitrosodiphenylamine (NDA) | NMNA > NDA | rsc.org |

| 3-nitro-N-methyl-N-nitrosoaniline | Much reduced rate of rearrangement compared to NMNA | sci-hub.se |

| N-methyl-N-nitrosotoluene-p-sulphonamide (MTS) | Irreversible denitrosation even without a nitrite (B80452) trap | rsc.org |

This table presents a qualitative comparison of reactivity based on available literature for analogous compounds.

Hydrolysis of the Amide/Carboxyl Linkage

The hydrolysis of the amide or carboxyl group in this compound represents another significant degradation pathway, which can occur under both acidic and basic conditions.

In the presence of strong acids, the amide linkage of this compound can undergo hydrolysis. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid and amine. For this compound, this would result in the formation of 4-cyanoaniline and N-nitrosoglycine.

Studies on the acid-catalyzed hydrolysis of N-nitroso-2-pyrrolidone, a cyclic N-nitrosamide, have shown that the reaction can proceed via an Sₙ2 displacement on the N-conjugate acid. electronicsandbooks.comrsc.org The rate of this hydrolysis is sensitive to the acidity of the medium. electronicsandbooks.com The presence of the electron-withdrawing 4-cyano group in this compound would likely influence the rate of hydrolysis by affecting the stability of intermediates.

Under basic conditions, the hydrolysis of the amide linkage is also a prominent reaction. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate can then collapse, breaking the C-N bond to form a carboxylate anion and an amine. In the case of this compound, this would yield 4-cyanoaniline and N-nitrosoglycine in its salt form.

Kinetic studies on the alkaline hydrolysis of N-nitroso-2-imidazolidone have demonstrated that the reaction is subject to general base catalysis. rsc.org The reaction rate is dependent on the pH, with different reaction pathways dominating at different pH ranges. rsc.org At pH values below 10, the hydrolysis is less than first order with respect to the hydroxide ion, while at pH greater than 10, reaction paths of first and second order in hydroxide ion become apparent. rsc.org

The hydrolysis of the ester function of the glycine (B1666218) moiety can also occur under basic conditions, leading to the formation of the corresponding carboxylate.

Table 2: Kinetic Data for the Base-Catalyzed Hydrolysis of an Analogous N-Nitrosamide

| Compound | pH Range | Observed Rate Behavior | pKₐ | Reference |

| N-nitroso-2-imidazolidone | 8.3 - 12.6 | Complex pH dependence, general base catalysis | 11.45 | rsc.org |

| N-nitroso-2-imidazolidone | < 10 | Order < 1 in [OH⁻] | rsc.org | |

| N-nitroso-2-imidazolidone | > 10 | First and second order paths in [OH⁻] | rsc.org |

This table presents kinetic data for N-nitroso-2-imidazolidone as an illustrative example of the base-catalyzed hydrolysis of an N-nitrosamide.

Thermal Decomposition Pathways and Products in Non-Biological Matrices

A comprehensive computational study on the thermal decomposition of N-nitrosoamides with both aliphatic and aromatic substituents has shown that the reaction mechanism is highly sensitive to the nature of the substituents and the polarity of the solvent. ku.dkresearchgate.net In non-polar solvents, a concerted mechanism is often favored, while in polar solvents, the formation of ion pairs can play a crucial role in the decomposition pathway. researchgate.net

For this compound, two primary thermal decomposition pathways can be postulated based on the behavior of related N-nitroso compounds:

Homolytic Cleavage: This pathway involves the breaking of the N-N bond to generate a nitric oxide radical (•NO) and an aminyl radical. The resulting N-(4-cyanophenyl)glycyl radical would be highly reactive and could undergo further reactions such as dimerization, hydrogen abstraction from the solvent, or rearrangement.

Ionic Pathway: In polar solvents, heterolytic cleavage of the N-N bond could occur, potentially leading to the formation of a diazonium-like intermediate and a carboxylate anion after rearrangement and loss of nitric oxide. The presence of the electron-withdrawing cyano group on the phenyl ring would influence the stability of any charged intermediates.

The expected products from these decomposition pathways could include 4-cyanophenylacetic acid, 4-cyanobenzaldehyde (B52832) (via subsequent reactions of intermediates), and various nitrogen-containing species derived from the nitroso group. The specific distribution of these products would be highly dependent on the reaction conditions, such as temperature and the nature of the solvent.

Table 1: Postulated Thermal Decomposition Products of this compound in Non-Biological Matrices

| Postulated Product | Potential Formation Pathway |

| 4-Cyanophenylacetic acid | Rearrangement and hydrolysis of intermediates. |

| 4-Cyanobenzaldehyde | Decarboxylation and oxidation of intermediates. |

| Nitric Oxide (NO) | Homolytic or heterolytic cleavage of the N-N bond. |

| N-(4-Cyanophenyl)glycine | Denitrosation reaction. |

Photochemical Reactivity and Degradation Products

The photochemical behavior of N-nitroso compounds often differs significantly from their thermal decomposition. Studies on the photolysis of N-nitrosamides in acidic media have revealed that the primary photochemical event is the fission of the nitrogen-nitrogen (N-N) bond. This is in contrast to their thermal decomposition, which can involve cleavage of the nitrogen-carbonyl bond.

Upon exposure to ultraviolet light, this compound is expected to undergo homolytic cleavage of the N-N bond, generating a nitric oxide radical (•NO) and an N-(4-cyanophenyl)glycyl radical. This primary photochemical step initiates a series of potential secondary reactions.

The resulting aminyl radical can undergo several transformations, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form N-(4-cyanophenyl)glycine.

Elimination: Photo-elimination of the nitroso group can also lead to the formation of the parent amine, N-(4-cyanophenyl)glycine.

Rearrangement and Fragmentation: The radical could undergo further fragmentation, potentially leading to the formation of 4-cyanophenyl radicals and other smaller molecules.

Table 2: Expected Photochemical Degradation Products of this compound

| Product | Formation Pathway |

| N-(4-Cyanophenyl)glycine | Photo-denitrosation or hydrogen abstraction by the aminyl radical. |

| Nitric Oxide (•NO) | Homolytic cleavage of the N-N bond. |

| 4-Cyanophenylacetic acid | Subsequent reactions of radical intermediates. |

Reactivity with Model Nucleophiles and Electrophiles in Solution Chemistry

The reactivity of this compound in solution is dictated by the electrophilic and nucleophilic centers within the molecule. The nitroso group, in particular, can exhibit dual reactivity.

Reactivity with Nucleophiles:

The nitrogen atom of the nitroso group in N-nitroso compounds is electrophilic and is susceptible to attack by nucleophiles. This can lead to a denitrosation reaction, where the nitroso group is transferred to the nucleophile. The reactivity of N-nitrosamines with a range of nucleophiles has been studied, and a similar pattern of reactivity can be expected for this compound.

Common nucleophiles that are expected to react with this compound include:

Amines: Secondary and primary amines can act as nucleophiles, leading to the formation of a new N-nitrosamine and the parent amine, N-(4-cyanophenyl)glycine.

Thiolates: Soft nucleophiles like thiolates are generally reactive towards N-nitroso compounds.

Hydroxide ions: In alkaline conditions, hydroxide ions can attack the electrophilic nitrogen, leading to decomposition.

The rate of these reactions will be influenced by the nucleophilicity of the attacking species and the steric hindrance around the nitroso group.

Reactivity with Electrophiles:

While the primary reactivity of N-nitroso compounds is often with nucleophiles, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophilic center, reacting with strong electrophiles. For instance, protonation of the oxygen atom in acidic media can activate the molecule towards further reactions.

Furthermore, studies on nitrosoarenes have shown that the nitroso group can complex with electrophiles like the nitrosonium ion (NO+). marquette.edu This suggests that the nitroso group in this compound could coordinate with electrophilic species. However, strong electrophilic attack on the aromatic ring is less likely due to the deactivating nature of both the cyano and the N-nitroso-glycine substituents. It has been noted that electrophiles can play a role in facilitating the formation of N-nitroso compounds. nih.gov

Table 3: Summary of Expected Reactivity with Model Nucleophiles and Electrophiles

| Reactant Type | Example | Expected Reaction |

| Nucleophile | Secondary Amine (R₂NH) | Transnitrosation: Formation of R₂N-NO and N-(4-Cyanophenyl)glycine. |

| Thiolate (RS⁻) | Attack at the nitroso nitrogen, leading to denitrosation. | |

| Hydroxide (OH⁻) | Base-catalyzed decomposition. | |

| Electrophile | Proton (H⁺) | Protonation of the nitroso oxygen, activating the molecule. |

| Strong Lewis Acids | Coordination with the nitroso oxygen. |

Theoretical and Computational Chemistry Studies on N 4 Cyanophenyl N Nitrosoglycine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational flexibility of a molecule. These computational methods provide insights into the molecule's stability and potential energy landscape.

Geometry Optimization and Torsional Angle Analysis

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-Cyanophenyl)-N-nitrosoglycine, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest energy conformation.

Torsional angle analysis is particularly important for understanding the molecule's flexibility around its single bonds. Key torsional angles in this compound would include the rotation around the C-N bonds and the N-N bond of the nitroso group. By systematically varying these angles and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies the most stable conformers.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description |

| O=N-N-C (phenyl) | Rotation around the N-N bond |

| N-N-C-C (phenyl) | Rotation of the nitroso group relative to the phenyl ring |

| N-C-C-N (cyano) | Rotation of the cyanophenyl group |

| C(phenyl)-N-C(glycine)-C(carboxyl) | Rotation around the N-C bond of the glycine (B1666218) moiety |

Vibrational Frequency Calculations for Spectroscopic Prediction and Interpretation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

These predicted vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can assign the observed spectral bands to specific molecular vibrations, confirming the molecule's structure and providing insights into its bonding characteristics. For this compound, characteristic vibrational modes would include the C≡N stretch of the cyano group, the N=O stretch of the nitroso group, the C=O stretch of the carboxylic acid, and various vibrations associated with the phenyl ring.

Electronic Structure Analysis

Electronic structure analysis provides a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, providing insights into its potential chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Electrostatic Potential (ESP) Mapping and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms of the nitroso, cyano, and carboxyl groups as regions of negative potential. These sites would be susceptible to attack by electrophiles. Conversely, regions around the hydrogen atoms would likely show positive potential, indicating sites prone to nucleophilic attack. The ESP map provides a valuable guide to the molecule's intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled and empty orbitals within a molecule. It provides a detailed description of the bonding and delocalization of electrons, going beyond the simple Lewis structure model.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are powerful tools for elucidating the intricate details of chemical reactions. For a molecule like this compound, these methods can shed light on the mechanisms of its formation (nitrosation) and decomposition (denitrosation).

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Nitrosation/Denitrosation

The formation of N-nitrosamines, such as this compound, typically involves the reaction of a secondary amine with a nitrosating agent. acs.org Conversely, denitrosation is the cleavage of the N-N bond, which can be initiated by various factors, including light or acidic conditions. nih.govusu.edudur.ac.uk

Transition State Localization: Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state (TS) of a reaction. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. For the nitrosation of a secondary amine, the TS would involve the partially formed N-N bond and the partially broken bonds of the nitrosating agent. In the case of denitrosation, the TS would feature an elongated N-N bond.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduscm.comrowansci.com The IRC method traces the minimum energy path from the transition state down to the reactants and products on the potential energy surface. missouri.eduscm.comrowansci.comresearchgate.netmpg.de This analysis confirms that the identified TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For the nitrosation of an analogous secondary amine, the IRC would illustrate the approach of the nitrosating agent, the formation of the N-N bond, and the subsequent structural relaxation to the N-nitrosamine product. For denitrosation, the IRC would show the progressive cleavage of the N-N bond, leading to the formation of the corresponding secondary amine and the nitroso group-containing species.

Computational studies on other N-nitrosamines have successfully used these methods to map out reaction pathways. For instance, investigations into the formation of N-nitrosodimethylamine (NDMA) from trimethylamine (B31210) have identified the key transition states and intermediates involved in the process. nih.gov

Free Energy Profiles of Reaction Pathways

While the potential energy surface describes the energy of a system based on its geometry, the Gibbs free energy profile provides a more complete picture of a reaction's feasibility under specific conditions by incorporating enthalpy and entropy. Computational chemists calculate the free energies of the reactants, transition states, and products to construct these profiles.

For the nitrosation/denitrosation of this compound, a free energy profile would reveal the energetic barriers for both the forward and reverse reactions. Studies on other N-nitrosamines have shown that the stability and reactivity are highly dependent on the substituents. nih.gov The presence of the electron-withdrawing cyano group on the phenyl ring in this compound is expected to influence the electronic properties of the nitroso group and, consequently, the energetics of the nitrosation and denitrosation reactions. Computational studies on the nitrosation of dimethylamine (B145610) have shown energy barriers in the range of 27-40 kcal/mol, with electron-withdrawing substituents generally lowering the barrier. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.orgresearchgate.net

For this compound, computational predictions of ¹H and ¹³C NMR chemical shifts would be highly beneficial. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. nih.govscm.comrsc.org By comparing the calculated shifts with experimental data for related compounds, a high degree of confidence in the structural assignment can be achieved.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. dtic.milresearchgate.net These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to better match experimental data. core.ac.uk

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the N=O stretch of the nitroso group, and various vibrations associated with the aromatic ring and the glycine moiety. Theoretical calculations on other aromatic nitriles and N-nitroso compounds have shown good agreement with experimental IR spectra, aiding in the assignment of complex vibrational bands. srce.hrnumberanalytics.com For example, the N=O stretching vibration in nitroso compounds is typically observed in the range of 1500-1600 cm⁻¹. srce.hr

Analytical Methodologies for N 4 Cyanophenyl N Nitrosoglycine in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a non-volatile compound like N-(4-Cyanophenyl)-N-nitrosoglycine, several chromatographic techniques are particularly well-suited for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and monitoring its degradation over time. A certificate of analysis for this compound indicates that its purity is typically determined by HPLC, with standards often exceeding 95%. synchemia.com

Given its aromatic chromophore and polar functional groups, reversed-phase HPLC with UV detection is a common approach. The method can be fine-tuned by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), to achieve optimal separation from any impurities. A gradient elution is often employed to resolve compounds with a wide range of polarities. For purity assessment, the peak area of this compound is compared to that of a reference standard of known concentration.

Degradation monitoring involves subjecting the compound to stress conditions (e.g., acid, base, heat, light) and then analyzing the samples at various time points by HPLC. The appearance of new peaks or a decrease in the main peak area indicates degradation. For instance, the nitrosation of amino acids can lead to the formation of α-hydroxy acids, which can be separated and quantified by isocratic HPLC. rsc.org

Table 1: Representative HPLC Parameters for the Analysis of Aromatic N-Nitrosamines

| Parameter | Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for the analysis of aromatic N-nitrosamines and would require optimization for this compound.

Gas Chromatography (GC) for Volatile Degradation Products

While this compound itself is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and thermal lability, GC is an invaluable tool for the analysis of potential volatile degradation products. Thermal decomposition of N-nitrosamines can occur in the hot GC injection port, often leading to the formation of the corresponding secondary amine. For example, N-nitrosodiphenylamine is known to decompose to diphenylamine (B1679370) during GC analysis. epa.gov Therefore, if this compound were to degrade, one might expect to detect 4-cyanoaniline as a volatile product.

The analysis would typically involve headspace GC, where the volatile components in the sample are sampled from the vapor phase above the sample matrix. This technique minimizes the introduction of non-volatile components into the GC system.

Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable for derivatives)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. selvita.com While this compound itself is achiral, derivatives of this compound could be chiral, making SFC a relevant analytical technique.

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The enantiomers of a chiral derivative would be separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose. The separation can be optimized by adjusting parameters such as the co-solvent (e.g., methanol, ethanol), back pressure, and temperature. For instance, the enantiomers of N'-nitrosonornicotine have been successfully separated using SFC-MS/MS. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of confidence in the identification and quantification of analytes, especially in complex mixtures.

HPLC-MS for Component Identification in Complex Mixtures

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound and its related impurities. It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This technique is particularly useful for identifying unknown impurities and degradation products by providing information about their molecular weight and fragmentation patterns.

For this compound, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would typically be used to generate ions. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity towards specific ions. The use of tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of unknown compounds. Numerous methods have been developed for the analysis of various N-nitrosamine impurities in pharmaceuticals using HPLC-MS/MS. nih.gov

Table 2: Illustrative HPLC-MS/MS Parameters for Aromatic N-Nitrosamine Analysis

| Parameter | Value/Condition |

| LC System | UPLC/HPLC |

| Column | C18 or PFP (pentafluorophenyl) column |

| Mobile Phase | Gradient of aqueous formic or acetic acid and methanol/acetonitrile |

| Ionization Source | ESI or APCI, positive ion mode |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

This table provides a general framework for developing an HPLC-MS/MS method for this compound.

GC-MS for Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. As mentioned in section 6.1.2, while this compound is not directly analyzable by GC, this technique is crucial for identifying its volatile degradation products and other volatile impurities that may be present in the sample.

GC-MS provides both retention time data from the GC and a mass spectrum from the MS for each separated component. This allows for highly confident identification by comparing the obtained mass spectra with those in spectral libraries. Direct injection or headspace sampling can be used depending on the volatility of the impurities of interest. Methods using GC-MS/MS have been developed for the trace analysis of various nitrosamine (B1359907) impurities in different matrices. restek.com

Quantitative Spectrophotometric Methods

Quantitative analysis of this compound can be effectively achieved through UV-Visible spectrophotometry, a widely accessible and reliable technique. The principle of this method often relies on the inherent chromophoric properties of the molecule or through a chemical derivatization to produce a colored product with a distinct absorption maximum in the visible region.

A common approach for the quantification of N-nitroso compounds involves the photochemical cleavage of the N-NO bond under UV irradiation. This process liberates nitrite (B80452), which can then be quantified using the well-established Griess reaction. The Griess reagent, a mixture of sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic medium, reacts with the liberated nitrite to form a highly colored azo dye. This dye exhibits a strong absorbance in the visible spectrum, typically around 540 nm, which is directly proportional to the concentration of the N-nitroso compound in the sample. nih.gov

Alternatively, a direct nitrosation reaction can be adapted for quantification. In a method developed for other aromatic compounds, the target analyte is reacted with sodium nitrite in an acidic medium to form a nitroso derivative. Subsequent treatment with a base, such as sodium hydroxide (B78521), can lead to the formation of a stable, colored compound. For instance, a similar method applied to methyldopa (B1676449) resulted in a yellow product with an absorption maximum at 430 nm. scielo.br This approach could potentially be optimized for this compound.

The validation of any developed spectrophotometric method is critical and would involve assessing several key parameters to ensure its suitability for its intended purpose. These parameters, along with typical acceptance criteria, are outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the analyte's absorption maximum. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |